Product packaging for (4-Fluorophenyl)trimethoxysilane(Cat. No.:CAS No. 53883-61-7)

(4-Fluorophenyl)trimethoxysilane

Cat. No.: B1589533
CAS No.: 53883-61-7
M. Wt: 216.28 g/mol
InChI Key: YZKWHKGWYCDOMG-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)trimethoxysilane is a useful research compound. Its molecular formula is C9H13FO3Si and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13FO3Si B1589533 (4-Fluorophenyl)trimethoxysilane CAS No. 53883-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl)-trimethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO3Si/c1-11-14(12-2,13-3)9-6-4-8(10)5-7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKWHKGWYCDOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=CC=C(C=C1)F)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469251
Record name (4-Fluorophenyl)trimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53883-61-7
Record name (4-Fluorophenyl)trimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Classification and Significance Within Organosilane Chemistry

Organosilanes are compounds that feature at least one carbon-silicon bond. (4-Fluorophenyl)trimethoxysilane belongs to a specific subgroup known as organoalkoxysilanes, which are hybrid compounds containing both organic (R) and inorganic alkoxysilane (Si(OR')₃) components. mdpi.com These molecules are characterized by a dual-reactivity nature. researchgate.net

The structure of this compound consists of a central silicon atom bonded to a 4-fluorophenyl group and three methoxy (B1213986) groups (-OCH₃).

The Organofunctional Group: The 4-fluorophenyl group is the organic, functional part of the molecule. This aromatic ring containing a fluorine atom imparts specific characteristics, such as altered electronic properties and hydrophobicity, to the materials it is incorporated into.

The Hydrolyzable Groups: The three methoxy groups are the inorganic, reactive sites. researchgate.net These alkoxy groups can undergo hydrolysis in the presence of water to form silanol (B1196071) groups (Si-OH). These silanols are highly reactive and can then undergo condensation with other silanols to form stable siloxane bonds (Si-O-Si), creating a durable inorganic network. researchgate.net

This dual functionality is the cornerstone of its significance in organosilane chemistry. It acts as a molecular bridge, or "coupling agent," capable of forming covalent bonds with both organic polymers and inorganic surfaces. researchgate.netencyclopedia.pub This allows for the modification of surfaces and the creation of hybrid materials that combine the properties of both organic and inorganic components.

Overview of Its Position in Fluorinated Organosilicon Compound Research

Fluorinated organosilicon compounds are a class of materials that incorporate fluorine atoms into their molecular structure, leading to unique and desirable properties. The presence of fluorine can enhance thermal stability, chemical resistance, and create surfaces with low energy, resulting in water and oil repellency. researchgate.netchinacouplingagents.com These compounds are utilized in applications ranging from protective coatings and sealants to advanced electronic components. researchgate.netchinacouplingagents.com

(4-Fluorophenyl)trimethoxysilane serves as a key precursor and building block within this research area. It is primarily used to introduce the 4-fluorophenyl moiety into various systems. Researchers utilize this compound to synthesize more complex fluorinated molecules and materials. For instance, fluorinated organosilicon compounds can be synthesized through the addition reaction of an alkenyl group-containing fluorine compound to a polyfunctional SiH compound, demonstrating a common pathway where such fluorinated precursors are essential. google.com The incorporation of the fluorophenyl group via this compound allows for the precise tuning of material properties, such as surface energy and compatibility with other fluorinated polymers. google.com

Comprehensive Spectroscopic and Structural Characterization of 4 Fluorophenyl Trimethoxysilane and Derived Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of (4-Fluorophenyl)trimethoxysilane. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, ¹⁹F, and ²⁹Si, detailed information about the molecular framework, connectivity, and chemical environment can be obtained.

Proton (¹H) NMR Analysis

In the ¹H NMR spectrum of this compound, two main sets of signals are expected, corresponding to the aromatic protons of the fluorophenyl group and the methyl protons of the trimethoxy groups.

The protons of the three methoxy (B1213986) (-OCH₃) groups typically appear as a sharp singlet. For analogous trimethoxysilanes, this signal is found at approximately 3.6 ppm. chemicalbook.comchemicalbook.com The integration of this peak corresponds to nine protons. The aromatic region of the spectrum is characteristic of a para-substituted benzene (B151609) ring. It displays two sets of signals, each integrating to two protons. These signals appear as multiplets or distinct doublets of doublets due to coupling between adjacent protons (³JHH) and coupling to the fluorine atom (JHF). The protons ortho to the fluorine atom (and meta to the silyl (B83357) group) are expected to resonate at a different chemical shift than the protons meta to the fluorine (and ortho to the silyl group). For example, in 2-(4-Fluorophenyl)quinoline, the aromatic protons on the fluorophenyl ring appear in the range of 7.14-8.17 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (C-H ) ~7.0 - 7.8 Multiplet 4H

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The methoxy carbons (-OCH₃) are expected to produce a single signal around 51 ppm, as seen in related compounds like phenyltrimethoxysilane (B147435). chemicalbook.com

The aromatic region will show four distinct signals due to the symmetry of the para-substituted ring. The carbon atom directly bonded to the silicon (C-Si) is typically found at a distinct chemical shift. The other three aromatic carbon signals are influenced by the fluorine substituent and will exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.). The carbon directly bonded to fluorine (C-F) will show the largest coupling constant and a chemical shift significantly influenced by the high electronegativity of fluorine, often in the range of 160-165 ppm (e.g., a doublet with ¹JCF ≈ 250 Hz in 2-(4-fluorophenyl)quinoline). rsc.org The other aromatic carbons will show smaller C-F coupling constants.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm) Expected Multiplicity (due to C-F coupling)
C-Si ~125 - 130 Doublet
C-H (ortho to Si) ~135 - 138 Doublet
C-H (meta to Si) ~115 - 118 Doublet
C-F ~162 - 166 Doublet

Fluorine-19 (¹⁹F) NMR Analysis

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The spectrum of this compound is expected to show a single signal for the fluorine atom on the aromatic ring. The chemical shift of this signal is indicative of the electronic environment. For comparison, the ¹⁹F chemical shift of fluorobenzene (B45895) is approximately -113.15 ppm relative to CFCl₃. colorado.edu The presence of the electron-donating trimethoxysilyl group would likely shift this signal slightly. In similar compounds like 2-(4-fluorophenyl)quinoline, the ¹⁹F signal appears at -112.38 ppm. rsc.org The signal will be a multiplet due to coupling with the ortho- and meta-protons on the phenyl ring.

Table 3: Predicted ¹⁹F NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Reference

Silicon-29 (²⁹Si) NMR Analysis

²⁹Si NMR spectroscopy is a powerful tool for probing the immediate environment of the silicon atom. huji.ac.il For this compound, the silicon atom is in a tetracoordinate environment, bonded to one phenyl group and three methoxy groups. The chemical shift is sensitive to the nature of the substituents. For phenyltrimethoxysilane, the ²⁹Si chemical shift is reported to be around -55 to -58 ppm. magritek.com The substitution of a hydrogen with an electronegative fluorine atom on the para position of the phenyl ring is expected to cause a slight downfield shift. The electronic density at the silicon atom and the inductive effects of the substituents directly influence the chemical shift. chemicalbook.com

Table 4: Predicted ²⁹Si NMR Chemical Shift for this compound

Silicon Environment Predicted Chemical Shift (ppm)

Solid-State NMR Investigations for Surface-Modified Materials

When this compound is used to modify surfaces, for instance, by grafting onto silica (B1680970) or other metal oxides, solid-state NMR (ssNMR) becomes essential for characterizing the resulting material. Solid-state ²⁹Si NMR, particularly with magic-angle spinning (MAS), can distinguish between unreacted silane (B1218182), physisorbed species, and covalently bonded surface functionalities.

The degree of condensation of the silane on the surface is described by the T-notation, where 'T' signifies a trifunctional silane unit (R-Si(OX)₃) and the subscript 'n' indicates the number of bridging siloxane (Si-O-Si) bonds formed. np-mrd.org

T⁰ : Represents the unreacted or physisorbed silane with no siloxane bonds, R-Si(OCH₃)₃.

: A species that has formed one siloxane bond, typically with a surface silanol (B1196071) group or another silane molecule, R-Si(OCH₃)₂(O-Si).

: A species with two siloxane bonds, indicating further cross-linking, R-Si(OCH₃)(O-Si)₂.

: A fully condensed species with three siloxane bonds, R-Si(O-Si)₃.

Each of these species appears at a distinct chemical shift range in the ²⁹Si solid-state NMR spectrum, allowing for a quantitative or semi-quantitative analysis of the surface structure. The chemical shifts generally move upfield (become more negative) as the degree of condensation increases. wikipedia.orgnp-mrd.org

Table 5: Typical ²⁹Si ssNMR Chemical Shifts for Surface-Bound Aryltrimethoxysilane Species

Species Notation Description Typical Chemical Shift (ppm)
(4-Fluorophenyl)Si(OCH₃)₃ T⁰ No condensation ~ -50 to -55
(4-Fluorophenyl)Si(OCH₃)₂(O-Si) One siloxane bond ~ -58 to -62
(4-Fluorophenyl)Si(OCH₃)(O-Si)₂ Two siloxane bonds ~ -65 to -70

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of this compound by probing its molecular vibrations. The spectrum of the closely related phenyltrimethoxysilane provides a strong basis for assigning the characteristic bands. nist.gov

Key expected vibrational modes include:

Si-O-C Stretching : Strong and characteristic absorptions related to the Si-O-C linkages are expected. Asymmetric stretching vibrations typically appear in the 1070-1190 cm⁻¹ region, while symmetric stretches are found at lower wavenumbers.

Aromatic Ring Vibrations : The C=C stretching vibrations within the phenyl ring typically appear in the 1400-1600 cm⁻¹ region. A band around 1590-1600 cm⁻¹ is characteristic of the phenyl-silicon bond.

C-H Vibrations : Aromatic C-H stretching bands are observed above 3000 cm⁻¹, while the C-H stretching of the methoxy groups appears in the 2800-3000 cm⁻¹ region. For phenyltrimethoxysilane, asymmetric and symmetric vibrational bands of the methyl group are seen at approximately 2943 cm⁻¹ and 2841 cm⁻¹.

C-F Vibration : A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1200-1250 cm⁻¹.

Si-C Stretching : The Si-C stretching vibration gives rise to bands at lower frequencies.

Table 6: Predicted Key FTIR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch > 3000 Medium
Aliphatic C-H Stretch (-OCH₃) 2840 - 2960 Medium-Strong
C=C Aromatic Stretch 1400 - 1600 Medium-Strong
C-F Stretch 1200 - 1250 Strong
Si-O-C Asymmetric Stretch 1070 - 1190 Strong

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups and studying the chemical transformations of this compound, particularly during hydrolysis, condensation, and surface functionalization. The infrared spectrum of the monomer and its derived materials provides a wealth of information based on the vibrational frequencies of its constituent chemical bonds.

In the spectrum of the this compound monomer, characteristic absorption bands are observed. The methoxy groups (-OCH₃) give rise to prominent C-H stretching vibrations, typically appearing as anti-symmetric and symmetric bands around 2948 cm⁻¹ and 2845 cm⁻¹, respectively. researchgate.net The Si-O-C linkage produces strong, characteristic bands, often seen in the 1190-1080 cm⁻¹ region. The hydrolysis of these methoxy groups to form silanols (Si-OH) can be monitored by the appearance of a broad band in the 3200-3500 cm⁻¹ region (for O-H stretching) and a band around 900 cm⁻¹ for Si-O stretching. nih.govresearchgate.net

Subsequent condensation of the silanol groups to form siloxane (Si-O-Si) networks in derived materials, such as xerogels or coatings, is confirmed by the emergence of a strong, broad absorption band typically located between 1010 cm⁻¹ and 1100 cm⁻¹. researchgate.netresearchgate.net The vibrations associated with the fluorophenyl group are also clearly identifiable. The C-F stretching vibration is expected in the 1250-1200 cm⁻¹ range. The aromatic ring itself exhibits several characteristic bands, including C=C stretching vibrations within the 1600-1450 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. The para-substitution pattern on the benzene ring typically results in a distinct out-of-plane C-H bending vibration in the 850-800 cm⁻¹ region. researchgate.net

FT-IR spectroscopy is also instrumental in studying the thermal stability of materials derived from this compound. For instance, studies on similar organosilane-derived xerogels show that the organic components can remain stable up to temperatures around 350-450°C, after which they decompose, leaving a silica-based residue. researchgate.netnih.gov

Table 1: Key FT-IR Vibrational Assignments for this compound and its Derivatives

Wavenumber (cm⁻¹) Assignment Functional Group Notes
~3050 Aromatic C-H Stretch Phenyl Ring Indicates the presence of the aromatic group.
2948, 2845 Asymmetric & Symmetric C-H Stretch -OCH₃ Characteristic of the methoxy groups on the silicon atom. researchgate.net
~1600, ~1500 C=C Stretch Phenyl Ring Skeletal vibrations of the aromatic ring. researchgate.net
~1230 C-F Stretch C-F Confirms the presence of the fluorine substituent.
1190-1080 Si-O-C Stretch Si-O-CH₃ Strong bands indicative of the unhydrolyzed silane. researchgate.net
1100-1010 Si-O-Si Stretch Siloxane Appears upon condensation, indicating polymer network formation. researchgate.netresearchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy serves as a valuable complementary technique to FT-IR for the characterization of this compound. It is particularly effective for observing vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the infrared spectrum. The analysis of Raman spectra allows for detailed monitoring of hydrolysis and condensation reactions and provides a unique fingerprint of the molecular structure. rsc.orgnih.gov

For this compound, the phenyl ring vibrations are strong and well-defined in the Raman spectrum. The ring breathing mode, a symmetric vibration of the entire ring, is particularly intense and characteristic. For 1,4-disubstituted benzenes, this mode is typically observed in the 850-780 cm⁻¹ range. researchgate.net Other aromatic C=C stretching bands appear in the 1600 cm⁻¹ region.

The Si-C bond, which is often weak in the IR spectrum, can sometimes be more readily observed using Raman spectroscopy. Vibrations associated with the trimethoxysilyl group are also detectable. The hydrolysis and condensation of this compound can be tracked by observing changes in the Raman spectrum. The consumption of the Si-O-C groups and the subsequent formation of the Si-O-Si network in the resulting sol-gel or xerogel can be monitored, providing kinetic information about the sol-gel process. researchgate.netrsc.orgnih.gov Studies on similar phenyl- and fluoro-substituted silanes have successfully used Raman spectroscopy to characterize the precursor, the intermediate sol, and the final xerogel, confirming the structural integrity of the organic group during polymerization under controlled conditions. researchgate.netnih.govnih.gov

Table 2: Key FT-Raman Vibrational Assignments for this compound

Wavenumber (cm⁻¹) Assignment Functional Group Notes
~3060 Aromatic C-H Stretch Phenyl Ring Typically a strong band in Raman spectra.
~1600 Ring C=C Stretch Phenyl Ring A characteristic and often strong Raman signal for aromatic compounds. researchgate.net
~1000 Ring Breathing Mode Phenyl Ring A symmetric vibration, usually weak in IR but strong in Raman.
850-780 Ring Breathing Mode p-substituted Phenyl A key indicator of the 1,4 substitution pattern. researchgate.net
700-600 Si-C Stretch Si-Phenyl Provides direct evidence of the silicon-carbon bond.

X-ray Diffraction and Advanced Microscopic Techniques

X-ray diffraction and advanced microscopic techniques provide unparalleled insights into the atomic-level structure, phase composition, surface morphology, and elemental makeup of this compound and materials derived from it.

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Conformation

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline compound at the atomic level. mdpi.com If a suitable single crystal of this compound could be grown, SC-XRD analysis would yield definitive information about its molecular conformation.

This analysis would provide precise measurements of:

Bond Lengths: The exact distances between bonded atoms, such as Si-C, Si-O, C-F, and the C-C bonds within the aromatic ring.

Bond Angles: The angles between adjacent bonds, including the O-Si-O angles of the methoxy groups and the C-Si-O angles, which define the geometry around the central silicon atom.

Torsional Angles: The dihedral angles that describe the rotation around single bonds, most notably the orientation of the 4-fluorophenyl group relative to the trimethoxysilyl group.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing non-covalent interactions like hydrogen bonds or other close contacts that influence the solid-state structure. mdpi.com

While a specific crystal structure for this compound is not widely available in open crystallographic databases, data from related aryl-IF₄ compounds show how substituent effects and intermolecular forces dictate the final solid-state arrangement. researchgate.netugr.es The structural data obtained from SC-XRD is crucial for computational modeling and for understanding the structure-property relationships of the molecule.

X-ray Powder Diffraction (XRD) for Material Phase Analysis

X-ray Powder Diffraction (XRD) is an essential technique for analyzing the crystalline or amorphous nature of bulk materials. iza-structure.org For materials synthesized from this compound, such as polymers, coatings, or functionalized silica particles, XRD is used to determine their phase composition.

Materials derived from the sol-gel processing of organotrialkoxysilanes are frequently amorphous. An XRD pattern of such a material, for instance a xerogel, would not show sharp, well-defined Bragg peaks characteristic of a crystalline solid. Instead, it would typically exhibit one or more broad humps. For silica-based materials, a very broad diffraction peak is commonly observed around 2θ = 20-25°, which is indicative of the short-range order in the amorphous SiO₂ network. researchgate.net

When this compound is used to functionalize crystalline materials, such as mesoporous silica, XRD can confirm that the underlying crystalline structure of the substrate is preserved after the surface modification process. researchgate.net A decrease in the intensity of the diffraction peaks of the substrate may be observed, which can be attributed to the surface coating. researchgate.net

Scanning Electron Microscopy (SEM) for Morphological Characterization

Scanning Electron Microscopy (SEM) is a vital imaging technique used to investigate the surface topography and morphology of materials at the micro- and nanoscale. For materials derived from or coated with this compound, SEM provides direct visualization of their physical structure.

Key applications of SEM in this context include:

Surface Texture Analysis: Examining the smoothness, roughness, and uniformity of coatings applied to various substrates. High-quality coatings are expected to be smooth and free of cracks or defects. researchgate.net

Particle Characterization: Determining the size, shape, and state of aggregation of nanoparticles or microparticles synthesized using the silane. researchgate.net For example, SEM images can reveal whether particles are spherical, irregular, or form larger agglomerates.

Film Thickness Measurement: In cross-sectional SEM analysis, the thickness of a coating or modified layer on a substrate can be directly measured.

Porosity Assessment: For derived xerogels or aerogels, SEM can provide information about the porous structure of the material.

Studies on surfaces modified with similar silanes have used SEM to confirm the successful deposition of a silane layer and to evaluate the quality of the resulting film. researchgate.netresearchgate.net

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It identifies the elements present in a sample and can provide semi-quantitative data on their relative abundance. When an electron beam from an SEM strikes the sample, it stimulates the emission of characteristic X-rays from the atoms in the sample. The energy of these X-rays is unique to each element. wikipedia.orgaps.org

For a material synthesized using this compound, an EDX analysis would be expected to detect signals corresponding to:

Silicon (Si): From the core silane structure.

Oxygen (O): From the methoxy groups and the resulting siloxane network.

Carbon (C): From the phenyl ring and any residual methoxy groups.

Fluorine (F): A key indicator confirming the presence of the 4-fluorophenyl group.

EDX mapping can also be performed to visualize the spatial distribution of these elements across the surface of the sample. This is particularly useful for confirming the uniform distribution of the silane coating on a substrate or within a composite material. The presence and distribution of fluorine and silicon signals would provide strong evidence of a successful and homogeneous functionalization. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
(3,3,3-trifluoropropyl)trimethoxysilane
(4-fluorophenyl)phosphine oxide
Phenyltriethoxysilane
Phenyltrimethoxysilane
Methyltrimethoxysilane (B3422404)
Silicon tetrafluoride
Hexafluorodisiloxane
(3-aminopropyl)triethoxysilane
Dichloromethylsilane
Vinyltrimethoxysilane
Tetraethoxysilane
Triethoxy(4-(trifluoromethyl)phenyl)silane
3-glycidoxypropyl-trimethoxysilane
3-methacryloxypropyl-trimethoxysilane
3-mercaptopropyl-trimethoxysilane
Benzenethiol
Benzeneselenol

Advanced Analytical Methodologies

Advanced analytical techniques are indispensable for the comprehensive characterization of this compound and the materials derived from its application. These methods provide in-depth information on molecular structure, elemental composition, thermal behavior, and the performance of resultant surfaces and coatings.

Mass Spectrometry (MS, HRMS) for Molecular Identification and Fragmentation

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. In the analysis of this compound, electron ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint that helps in structural confirmation.

The molecular ion peak (M+) for this compound (C9H13FO3Si) would appear at an m/z corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental formula with high confidence.

The fragmentation of trimethoxysilyl compounds typically involves characteristic losses of methyl (-CH3) and methoxy (-OCH3) groups. nih.govresearchgate.netyoutube.com For this compound, the mass spectrum would be expected to show significant peaks corresponding to the sequential loss of these groups from the parent ion.

Expected Fragmentation Pathways:

Loss of a methyl group: [M - 15]+

Loss of a methoxy group: [M - 31]+

Loss of the fluorophenyl group: [M - 95]+, leaving a trimethoxysilyl fragment.

Formation of the fluorophenyl cation: [C6H4F]+ at m/z 95.

The analysis of these fragmentation patterns provides definitive structural confirmation of the molecule. libretexts.orgmiamioh.edu

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion Formula Mass-to-Charge Ratio (m/z) Description
[M]+ [C9H13FO3Si]+ 216 Molecular Ion
[M-CH3]+ [C8H10FO3Si]+ 201 Loss of a methyl radical
[M-OCH3]+ [C8H10FOSi]+ 185 Loss of a methoxy radical
[Si(OCH3)3]+ [C3H9O3Si]+ 121 Trimethoxysilyl cation
[C6H4F]+ [C6H4F]+ 95 Fluorophenyl cation

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. science-share.com This is crucial for verifying the purity and empirical formula of a synthesized compound like this compound. The analysis involves the combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (CO2, H2O, and N2) are separated and quantified by a detector. thermofisher.com

For this compound (C9H13FO3Si), the theoretical elemental composition can be calculated from its molecular formula. Experimental results from a CHN analyzer should closely match these theoretical values to confirm the compound's identity and purity. thermofisher.com The analysis of organofluorine compounds can present challenges due to the formation of aggressive species like hydrogen fluoride (B91410) (HF) during combustion, which may require specialized instrument components and scrubbers. researchgate.net

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass (g/mol) Molar Mass (g/mol) Percentage (%)
Carbon C 12.01 108.09 49.98%
Hydrogen H 1.008 13.10 6.06%
Fluorine F 19.00 19.00 8.79%
Oxygen O 16.00 48.00 22.20%
Silicon Si 28.09 28.09 12.99%
Total 216.28 100.00%

Thermogravimetric Analysis (TGA) for Thermal Stability

Table 3: Illustrative TGA Data for a Silane-Modified Material

Temperature Range (°C) Mass Loss (%) Associated Process
25-150 ~1-2% Loss of adsorbed water/volatile solvents
250-450 ~20-40% Decomposition of organic (fluorophenyl) side chains
>500 Variable Degradation of the inorganic siloxane backbone
Final Residue (%) Variable Remaining inorganic silica (SiO2)

Note: This table is illustrative. Actual values depend on the specific formulation and structure of the derived material.

Zeta Potential Analysis for Colloidal Systems

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. It is a key indicator of the stability of colloidal systems. This analysis is particularly relevant for nanoparticles, such as silica, that have been surface-modified with this compound. The modification process involves the hydrolysis of the trimethoxysilane (B1233946) groups and subsequent condensation onto the nanoparticle surface.

The zeta potential of these modified nanoparticles is typically measured as a function of pH. nih.govresearchgate.net Unmodified silica nanoparticles generally exhibit a negative zeta potential at neutral pH due to the deprotonation of surface silanol (Si-OH) groups to form Si-O-. researchgate.net The introduction of the (4-Fluorophenyl) group to the surface alters the surface chemistry, which in turn influences the zeta potential and the colloidal stability of the dispersion. researchgate.net Comparing the zeta potential profiles of modified and unmodified nanoparticles provides insight into the success and extent of the surface functionalization. rsc.org

Table 4: Representative Zeta Potential Values for Silica Nanoparticles

Sample pH Zeta Potential (mV) Colloidal Stability
Unmodified Silica NP 7.0 -45 mV High
This compound-Modified NP 7.0 -35 mV High
Unmodified Silica NP 3.0 -10 mV Low (near isoelectric point)
This compound-Modified NP 3.0 -5 mV Low (near isoelectric point)

Note: Values are representative and can vary based on particle size, concentration, and modification density.

Contact Angle Measurement for Surface Wettability

Contact angle goniometry is a technique used to quantify the wettability of a solid surface by measuring the angle a liquid droplet makes with the surface. nih.govsmf.mx This measurement is critical for evaluating the performance of surfaces modified with this compound, which are often designed to be hydrophobic or oleophobic.

When a substrate (e.g., glass, metal) is coated with this compound, the low surface energy of the fluorinated phenyl groups is exposed. This results in a significant increase in the water contact angle compared to the uncoated, hydrophilic substrate. researchgate.net A high contact angle (>90°) indicates a hydrophobic surface, while very high angles (>150°) are characteristic of superhydrophobicity. cmeri.res.in By measuring the contact angles of various liquids with different surface tensions, the surface free energy of the coating can also be determined. researchgate.net

Table 5: Typical Contact Angle Measurements on Modified Surfaces

Surface Probing Liquid Contact Angle (θ) Wettability
Uncoated Glass Water < 20° Hydrophilic
Glass coated with this compound Water ~95-110° Hydrophobic
Uncoated Glass Diiodomethane ~30-40° Oleophilic
Glass coated with this compound Diiodomethane ~70-80° Less Wettable/Oleophobic tendency

Electrochemical Impedance Spectroscopy (EIS) for Coating Degradation

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the corrosion protection properties of a coating applied to a metallic substrate. ntnu.no It works by applying a small amplitude AC potential signal at various frequencies and measuring the current response. The resulting impedance data can be modeled to extract information about the coating's barrier properties (e.g., pore resistance) and the electrochemical processes occurring at the metal-coating interface. researchgate.net

For a coating derived from this compound on a metal like steel or aluminum, EIS is used to monitor its degradation over time when exposed to a corrosive electrolyte (e.g., saltwater). A high-quality, defect-free coating will initially exhibit very high impedance values at low frequencies, behaving like a capacitor. researchgate.net As the coating absorbs water and ions penetrate through pores, the impedance decreases. The rate of this decrease is a measure of the coating's protective performance. The hydrophobic nature of the fluorophenylsilane coating is expected to provide excellent barrier properties, resulting in sustained high impedance.

Table 6: Interpretation of EIS Parameters for Coatings | EIS Parameter | High Value Indicates | Low Value Indicates | Relevance to this compound Coating | | :--- | :--- | :--- | :--- | | Pore Resistance (Rp) | Excellent barrier, few conductive pathways | Water uptake, pore formation, coating damage | Expected to be initially very high due to hydrophobic nature | | Coating Capacitance (Cc) | Thin coating or high water uptake | Thick coating, low water uptake | Should be low and stable, indicating low water absorption | | Low-Frequency Impedance (|Z| at 0.01 Hz) | Superior corrosion protection | Poor corrosion protection, coating failure | A key metric for performance; a high value (>10^8 Ω·cm²) indicates excellent protection |


Theoretical and Computational Investigations of 4 Fluorophenyl Trimethoxysilane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, offering predictions of their structure and reactivity. For (4-Fluorophenyl)trimethoxysilane, such calculations would be invaluable.

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. This analysis would also shed light on the rotational barriers around the Si-C and C-O bonds and the preferred orientation of the methoxy (B1213986) groups relative to the fluorophenyl ring. Currently, there are no published studies detailing the optimized geometry or conformational landscape of this compound based on DFT calculations.

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals indicate a molecule's ability to donate or accept electrons.

For this compound, an FMO analysis would identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack. Chemical reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, could be calculated from the HOMO and LUMO energies to quantify its reactivity. This information is critical for predicting its behavior in reactions, such as its interaction with surfaces or its role in polymerization processes. To date, no specific data from FMO analysis or calculated reactivity descriptors for this compound are available in the literature.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments.

NMR: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, and ²⁹Si) for this compound would aid in the interpretation of experimental spectra, helping to assign specific peaks to the corresponding atoms in the molecule.

IR: The prediction of the infrared (IR) spectrum would involve calculating the vibrational frequencies and their corresponding intensities. This would allow for the identification of characteristic vibrational modes associated with the fluorophenyl group, the Si-O-C linkages, and the Si-C bond.

UV-Vis: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum, providing insight into the molecule's photophysical properties.

No published computational studies have reported these predicted spectroscopic parameters for this compound.

Surface Dipole Evaluation and Work Function Modulation

When used as a coupling agent or in the formation of self-assembled monolayers, the interaction of this compound with a surface is of paramount importance. DFT calculations could be employed to evaluate the dipole moment of the molecule and how its adsorption on a substrate would alter the surface's work function. This is particularly relevant for applications in electronics and sensor technology. Research on the surface dipole and work function modulation specifically for this molecule is not currently available.

Ab Initio Calculations for Fundamental Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate data on fundamental molecular properties. While computationally more intensive than DFT, they serve as a benchmark for other methods. There is no evidence in the scientific literature of ab initio calculations being performed to determine the fundamental properties of this compound.

Quantum Chemical Methods for Mechanistic Insights

Quantum chemical methods are instrumental in elucidating reaction mechanisms. For this compound, these methods could be applied to study the step-by-step process of its hydrolysis and condensation, which are the key reactions for its function as a coupling agent. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction pathways and kinetics could be achieved. Such mechanistic studies using quantum chemical methods for this specific compound have not been reported.

Hirshfeld Surface Analysis for Non-Covalent Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comd-nb.info By partitioning the crystal space into regions where the electron density of a promolecule dominates that of the procrystal, a unique surface is generated for each molecule. d-nb.info This surface can be mapped with various properties, such as dnorm, shape index, and curvedness, to identify and characterize different types of non-covalent interactions.

For this compound, the molecular structure suggests the presence of several key intermolecular interactions that would be revealed by a Hirshfeld surface analysis. The fluorine atom, being highly electronegative, can participate in halogen bonding and C-H···F hydrogen bonds. The methoxy groups provide oxygen atoms that can act as hydrogen bond acceptors in C-H···O interactions. Furthermore, the phenyl ring is a source of potential π-π stacking and C-H···π interactions.

A hypothetical Hirshfeld surface analysis of this compound would likely reveal the following features:

dnorm Surface: This surface highlights intermolecular contacts shorter than the van der Waals radii sum with red spots, contacts around the van der Waals separation with white, and longer contacts with blue. For this compound, prominent red areas would be expected around the fluorine atom and the oxygen atoms of the methoxy groups, indicating their involvement in significant intermolecular interactions.

Shape Index: This property helps to identify complementary shapes between neighboring molecules, which is characteristic of π-π stacking interactions. For the phenyl ring of this compound, the shape index would likely show the characteristic red and blue triangular patterns indicative of such stacking.

Curvedness: This mapping can further delineate the nature of intermolecular contacts, with flat regions corresponding to planar stacking.

2D Fingerprint Plots:

A complementary tool to the 3D Hirshfeld surface is the 2D fingerprint plot, which summarizes the intermolecular contacts in a two-dimensional histogram. crystalexplorer.net The plot is generated by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de).

Hypothetical Percentage Contributions of Intermolecular Contacts for this compound

Interaction TypeHypothetical Percentage Contribution (%)
H···H45.2
C···H/H···C25.8
O···H/H···O15.5
F···H/H···F10.3
Other3.2

This table is a hypothetical representation based on the analysis of similar organosilane and fluorophenyl compounds and is intended for illustrative purposes.

The analysis of these plots would provide a detailed picture of the supramolecular architecture of crystalline this compound, highlighting the dominant forces that dictate its solid-state structure.

Applications and Functional Materials Development Utilizing 4 Fluorophenyl Trimethoxysilane

Sol-Gel Chemistry and Design of Organic-Inorganic Hybrid Materials

The sol-gel process is a cornerstone of materials science, enabling the synthesis of inorganic and hybrid materials from molecular precursors at low temperatures. Organotrialkoxysilanes like (4-Fluorophenyl)trimethoxysilane are key components in this process, allowing for the introduction of organic functionalities into an inorganic siloxane (Si-O-Si) network. osti.govresearchgate.net The process involves the sequential hydrolysis and condensation of the silane (B1218182) precursor in a solution, typically with water and a catalyst in an alcohol solvent. nih.gov This leads to the formation of a "sol" (a colloidal suspension of solid particles in a liquid), which subsequently evolves into a "gel" (a continuous solid network enclosing the liquid phase). researchgate.net

The transformation from a silane precursor to a solid material is governed by the kinetics of two fundamental reactions: hydrolysis and condensation. nih.gov The rates of these reactions are critical as they determine the structure and properties of the final material. researchgate.net

Hydrolysis: The first step is the hydrolysis of the methoxy (B1213986) groups (-OCH₃) to form silanol (B1196071) groups (Si-OH). This reaction is catalyzed by either an acid or a base. bohrium.com

Acid Catalysis: In acidic conditions, a methoxy-group oxygen is rapidly protonated. This makes the silicon atom more electrophilic and susceptible to a nucleophilic attack by water. nih.gov The electron-withdrawing nature of the 4-fluorophenyl group is expected to further increase the silicon atom's electrophilicity, potentially accelerating the rate of hydrolysis compared to non-fluorinated analogues like phenyltrimethoxysilane (B147435). nih.gov

Base Catalysis: Under basic conditions, the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. nih.gov

Condensation: Following hydrolysis, the newly formed silanol groups undergo condensation reactions to form stable siloxane (Si-O-Si) bridges, releasing water or alcohol as a byproduct. nih.gov This process builds the inorganic polymer network. Condensation can occur between two silanol groups (water-producing) or between a silanol group and a methoxy group (alcohol-producing). The rates of these condensation reactions are also heavily influenced by pH and catalyst type. researchgate.netbohrium.com Generally, acidic conditions favor slower condensation rates and lead to more linear, less branched polymer structures, while basic conditions promote rapid condensation, resulting in highly branched, particulate clusters. nih.gov

The table below summarizes the key factors influencing the reaction kinetics in sol-gel systems involving organotrialkoxysilanes.

FactorInfluence on Hydrolysis RateInfluence on Condensation RateResulting Structure
Low pH (Acidic) HighRelatively SlowWeakly branched, linear-like polymers
High pH (Basic) HighVery HighHighly branched, dense clusters
Neutral pH Very SlowSlowSlow, uncontrolled polymerization
Electron-Withdrawing Substituent (e.g., 4-Fluorophenyl) Increases rate (especially in acid)Can influence rate depending on mechanismAffects polymer architecture
Water-to-Silane Ratio Increases with higher water concentrationIncreases with higher silanol concentrationControls extent of cross-linking

This table presents generalized trends in organosilane sol-gel chemistry. Specific rates for this compound depend on precise reaction conditions.

This compound can be used to fabricate fluorinated polysiloxane networks and xerogels. researchgate.net A xerogel is produced when the liquid phase of a gel is removed by evaporation under ambient conditions, often leading to significant network shrinkage and an increase in density. researchgate.net

The fabrication process typically involves the controlled hydrolysis and condensation of this compound, often in combination with other silane precursors like tetraethoxysilane (TEOS). The fluorophenyl groups remain as covalently bonded side chains on the polysiloxane backbone. The presence of these bulky, hydrophobic groups within the network influences the final material's structure, preventing the dense packing that might occur in a purely inorganic system and creating specific pore structures. osti.govresearchgate.net The resulting materials are organic-inorganic hybrids, combining the rigidity and thermal stability of a silica-like network with the functionality and hydrophobicity conferred by the fluorophenyl groups. researchgate.net

A key advantage of the sol-gel method is the ability to precisely tune the final material's properties by manipulating the synthesis conditions. researchgate.netnih.gov

Precursor Ratios: By co-polymerizing this compound with other alkoxysilanes, such as tetraethoxysilane (TEOS) or di-substituted silanes, the properties of the resulting hybrid material can be systematically varied. Increasing the ratio of this compound typically enhances properties like hydrophobicity and can modify the refractive index and dielectric constant. Conversely, increasing the proportion of a cross-linking agent like TEOS will generally increase the network's rigidity, hardness, and thermal stability at the expense of flexibility. nsf.gov

Catalysis: The choice of an acid or base catalyst not only affects the reaction kinetics but also the final morphology of the gel network. nih.gov Acid catalysis, leading to weakly branched polymers, tends to produce transparent, monolithic gels with smaller pores. Base catalysis, which generates more particulate and highly clustered structures, often results in opaque or translucent materials with larger pore structures. This control over morphology directly impacts properties like surface area, porosity, and optical clarity. osti.gov

The following table illustrates how synthesis parameters can be adjusted to tune material properties.

ParameterAdjustmentExpected Effect on Xerogel Properties
Precursor Ratio Increase [(4-F-Ph)Si(OMe)₃] / [TEOS]Increased hydrophobicity, lower refractive index, decreased network density.
Precursor Ratio Decrease [(4-F-Ph)Si(OMe)₃] / [TEOS]Increased hardness and stiffness, higher cross-link density. nsf.gov
Catalyst Use Acid Catalyst (e.g., HCl)Smaller pore size, higher transparency, lower surface area.
Catalyst Use Base Catalyst (e.g., NH₄OH)Larger pore size, particulate morphology, higher surface area.
Water Content Increase H₂O / Si RatioMore complete hydrolysis, higher degree of condensation and cross-linking.

This table provides a qualitative guide to tuning material properties based on established sol-gel principles.

Surface Functionalization and Interface Engineering

Beyond bulk materials, this compound is extensively used for modifying the surfaces of various substrates. This surface engineering is crucial for controlling interfacial properties like wetting, adhesion, and biocompatibility in a wide range of applications. rsc.orgmit.edu

Silanization is a chemical process that attaches organofunctional silanes to substrates rich in surface hydroxyl (-OH) groups, such as glass, silicon wafers, metal oxides, and ceramics. wikipedia.org For this compound, the process involves the reaction of its trimethoxysilyl group with the surface hydroxyls. This reaction proceeds via hydrolysis of the methoxy groups to silanols, followed by condensation with the surface -OH groups to form stable, covalent Si-O-Substrate bonds. wikipedia.orgnih.gov

The result is the formation of a thin, often monomolecular, layer of fluorophenyl groups anchored to the surface. rsc.org This self-assembled monolayer (SAM) dramatically alters the surface chemistry. The outward-facing fluorophenyl groups create a new surface that is significantly more hydrophobic (water-repellent) and often lipophobic (oil-repellent) compared to the original hydrophilic substrate. researchgate.net The effectiveness of the silanization depends on factors such as substrate pre-treatment (to ensure a high density of hydroxyl groups), solvent purity, reaction time, and temperature. researchgate.net

In composite materials and coatings, the interface between the inorganic component (e.g., glass fibers, silica (B1680970) nanoparticles) and the organic polymer matrix is often a point of weakness. This compound can act as a "molecular bridge" or coupling agent to improve the compatibility and adhesion at this interface. rsc.org

When applied to an inorganic filler, the silane's trimethoxysilyl end bonds covalently to the filler surface. The fluorophenyl group at the other end then presents a more organophilic surface that can physically or chemically interact more favorably with the surrounding polymer matrix (e.g., an epoxy, acrylate, or fluoropolymer). This improved interfacial bonding enhances the stress transfer from the polymer matrix to the reinforcing filler, leading to composite materials with improved mechanical properties, such as tensile strength and toughness. Furthermore, by creating a hydrophobic barrier at the interface, the silane layer can prevent moisture from penetrating along the filler-matrix boundary, thereby improving the environmental durability and long-term performance of the composite or coating. bohrium.com

Immobilization of Active Species and Dyes on Substrate Surfaces

The covalent attachment of active molecules, such as dyes and catalysts, to substrate surfaces is critical for the development of robust sensors, heterogeneous catalysts, and functional coatings. This immobilization prevents leaching and aggregation of the active species, ensuring long-term stability and performance. Organofunctional silanes are instrumental in this process, acting as molecular bridges between the inorganic substrate and the functional organic molecule.

The general strategy involves first functionalizing a surface, typically a siliceous material like porous glass or silica particles, with a silane coupling agent. rsc.orgrsc.org The trimethoxysilane (B1233946) end of the molecule undergoes hydrolysis and condensation to form stable siloxane bonds (Si-O-Si) with the hydroxyl groups on the substrate surface. The other end of the silane, the organofunctional group, is then available for further reaction.

While direct studies detailing the use of this compound for dye immobilization are not prevalent, the established principles of silane chemistry provide a clear pathway. The fluorophenyl group can be used in two main ways:

Direct Surface Energy Modification: The fluorophenyl group can be used to create a low surface energy, hydrophobic (and oleophobic) surface. This altered surface environment can then physically adsorb or favorably interact with specific dye molecules.

Reactive Handle for Covalent Attachment: More commonly, a different organofunctional silane is used to first anchor a reactive group to the surface, which then covalently bonds with the target molecule. For instance, surfaces can be treated with aminopropyl-triethoxysilane (APTES) or 3-mercaptopropyl-trimethoxysilane (MPTMS). rsc.orgnih.gov The amino or thiol groups on these anchored silanes can then undergo a nucleophilic substitution reaction with a fluorinated dye molecule, such as one containing a pentafluorophenyl group, displacing a fluorine atom to form a stable covalent bond. rsc.orgrsc.org This method has been successfully used to immobilize porphyrin-based dyes for optical oxygen sensors, demonstrating no leaching in organic solvents. rsc.org

The immobilization process can be monitored using various analytical techniques. For example, the successful covalent linkage of fluorophenyl groups to silanized surfaces has been confirmed using solid-state NMR spectroscopy. rsc.org

Surface Chemistry and Interfacial Dynamics in Mixed Functionality Systems

This compound is an excellent candidate for inclusion in mixed SAM systems due to its distinct fluorinated character. The presence of the C-F bond introduces a strong dipole moment at the surface, which can significantly alter interfacial properties. researchgate.netresearchgate.net

Key research findings in mixed functionality systems involving analogous silanes include:

Controlling Wettability and Surface Energy: Mixed SAMs composed of fluorinated and non-fluorinated (e.g., alkyl) silanes can systematically tune the surface energy and wettability of a substrate. The contact angle of a liquid on the surface will vary depending on the relative concentration of the fluorinated component in the monolayer. researchgate.net

Reducing Nonspecific Protein Adsorption: SAMs are widely used to control biological interactions at surfaces. Mixed monolayers containing oligo(ethylene glycol) (OEG)-terminated silanes and alkylsilanes can effectively resist the non-specific adsorption of proteins. nih.gov The composition of the mixed SAM is found to be directly and linearly dependent on the composition of the silanization solution, allowing for precise control. A critical content of the OEG-silane can lead to surfaces that completely repel certain proteins. nih.gov

Improving Adhesion in Composites: In rubber composites, mixed SAMs on silica filler particles can enhance polymer-filler adhesion. A study using mixtures of propyl- and allyl- or mercapto-silanes showed that the ultimate tensile strength of the composite could be manipulated by changing the ratio of the silanes, demonstrating control over the physical properties. pnnl.gov

Suppressing Silanol Activity: In chromatographic applications, mixed SAMs of octadecyl and methyl silanes on silica can form a dense, cross-linked network that effectively shields the underlying acidic silanol groups, reducing unwanted electrostatic interactions with biomolecules during separation. nih.gov

The use of this compound in a mixed SAM with other silanes, such as an alkylsilane or an aminosilane, would allow for the creation of multifunctional surfaces where regions of low surface energy coexist with reactive sites, enabling complex surface engineering for advanced applications.

Polymer Science and Composite Material Formulations

Organofunctional silanes like this compound are crucial components in polymer science, serving as monomers, cross-linking agents, and coupling agents to create advanced materials with tailored properties.

Role as a Monomer or Cross-linking Agent in Polymerization

The dual reactivity of this compound allows it to participate directly in polymer formation. The trimethoxysilyl group can undergo hydrolysis and polycondensation, while the fluorophenyl group can be incorporated as a pendant functional group.

As a Monomer: Organotrialkoxysilanes are frequently used as monomers to produce silsesquioxanes, which are cage-like or ladder-like oligomers and polymers with the general formula [R–SiO1.5]n. conicet.gov.ar The polycondensation of this compound, either alone or with other silane monomers, would lead to the formation of a fluorinated polysilsesquioxane. These polymers are noted for their unique structures, high thermal stability, and low viscosity. nih.gov The polymerization process involves a complex series of hydrolysis and self-condensation reactions. conicet.gov.armdpi.com The resulting polymer would feature fluorophenyl groups, which can impart properties such as hydrophobicity and low refractive index.

As a Cross-linking Agent: Cross-linking agents form covalent bonds between long polymer chains, creating a three-dimensional network that enhances mechanical strength, thermal stability, and chemical resistance. organic-chemistry.orgsigmaaldrich.com Silanes are effective cross-linkers, particularly for moisture-curing systems. nih.gov For instance, a polymer can be synthesized or grafted with pendant this compound units. Upon exposure to moisture, the methoxy groups hydrolyze to form reactive silanols (Si-OH). These silanols then condense with each other, forming strong and durable siloxane (Si-O-Si) cross-links. The nature and length of the cross-linking agent can significantly alter the structure and transport properties of the final polymer material. nih.gov

The table below summarizes the roles of silanes in polymerization.

RoleMechanismResulting Material/Property
Monomer Hydrolysis and polycondensation of trimethoxysilyl groups.Forms the backbone or main structure of a polymer (e.g., polysilsesquioxane). conicet.gov.arnih.gov
Cross-linking Agent Moisture-activated hydrolysis of methoxy groups to silanols, followed by condensation to form Si-O-Si bonds between polymer chains. organic-chemistry.orgnih.govCreates a polymer network with improved mechanical strength, thermal stability, and durability. nih.gov

Development of Polymer Matrix Composites with Enhanced Properties

Polymer matrix composites (PMCs) are materials where a reinforcement phase (like fibers or particles) is embedded within a polymer matrix to achieve properties superior to either component alone. nih.gov A critical factor governing the performance of a PMC is the strength and stability of the interface between the matrix and the reinforcement. mdpi.com

Organofunctional silanes, often called coupling agents, are essential for creating strong, durable bonds at this interface, especially when hydrophilic inorganic reinforcements (e.g., glass fibers, silica) are mixed with hydrophobic polymer matrices. nih.gov The silane functions by forming a chemical bridge:

The hydrolyzable alkoxy groups (e.g., methoxy) react with hydroxyl groups on the inorganic surface, forming covalent metallo-siloxane bonds (e.g., Si-O-Si on a silica surface). nih.gov

The organofunctional group on the silane (in this case, the fluorophenyl group) is oriented away from the surface and into the polymer matrix, where it can physically entangle or chemically react with the polymer chains, ensuring strong adhesion.

The use of this compound as a coupling agent in a PMC would be expected to enhance several properties:

Mechanical Strength: By improving stress transfer from the polymer matrix to the reinforcing fibers, silane coupling agents significantly increase the flexural and tensile strength of the composite. nih.gov

Hydrophobicity and Environmental Stability: The fluorophenyl group is inherently hydrophobic. Its presence at the interface would help to repel water, preventing moisture from weakening the bond between the fiber and the matrix. This leads to better retention of mechanical properties in humid environments.

Thermal Properties: Fluorinated polymers are known for their thermal stability. Incorporating this compound at the interface could improve the thermal-oxidative performance of the composite. researchgate.net

The table below outlines the benefits of using silane coupling agents in PMCs.

Property EnhancedMechanism of Improvement
Mechanical Properties Improved interfacial adhesion allows for efficient stress transfer from the matrix to the reinforcement. nih.govmdpi.com
Moisture Resistance Creates a water-repellent interface, preventing water from degrading the adhesive bond. nih.gov
Thermal Stability The stable siloxane bonds and potentially stable organic groups (like fluorophenyl) enhance performance at elevated temperatures. researchgate.net
Filler Dispersion Improves the compatibility between the filler and the polymer, leading to better dispersibility and easier processing. nih.gov

Catalytic Applications and Reagent Chemistry

Beyond surface modification and polymer science, this compound serves as a valuable precursor for creating other reactive chemical species used in organic synthesis.

As a Precursor for Aryl Silane Reagents in Organic Synthesis

Aryl silanes are important reagents in modern organic chemistry, particularly in palladium-catalyzed cross-coupling reactions that form new carbon-carbon bonds. This compound can be used to generate these synthetically useful molecules.

The key transformation is the hydrolysis of the trimethoxy groups to form a silanol, specifically (4-Fluorophenyl)silanetriol. Silanols are stable, low-toxicity, and effective nucleophiles in cross-coupling reactions. sigmaaldrich.comnih.gov

Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed reaction between an organosilane and an organic halide. organic-chemistry.org The reaction requires the activation of the silicon-carbon bond, which is typically achieved with a fluoride (B91410) source or a base. Alkoxysilanes like this compound are excellent precursors for this reaction because the resulting silanols are readily activated for transmetallation to the palladium catalyst. organic-chemistry.orgnih.gov

Suzuki-Miyaura Coupling: While traditionally employing organoboron reagents, variants of the Suzuki-Miyaura reaction can also utilize organosilanes. thieme-connect.denih.gov The (4-fluorophenyl) group from the silane can be transferred to an aryl or vinyl halide or triflate, forming a new biaryl compound. This methodology is powerful for constructing complex organic molecules. nih.gov

The general process for using this compound as a precursor involves two steps:

Hydrolysis: The alkoxysilane is hydrolyzed to the corresponding organosilanol. This can be done using water, sometimes with an acid or base catalyst, although in some cases, the presence of water in the reaction medium is sufficient. nih.govresearchgate.net

Cross-Coupling: The generated silanol is then used in a palladium-catalyzed cross-coupling reaction with an appropriate organic electrophile (e.g., an aryl bromide).

This synthetic route provides a reliable method for incorporating the 4-fluorophenyl moiety into a wide variety of organic structures, which is valuable in medicinal chemistry and materials science where fluorine substitution is used to tune electronic properties and metabolic stability. The synthesis of various aryl(trialkoxy)silanes from Grignard reagents and tetraalkyl orthosilicates is a well-established method, highlighting the accessibility of these precursors. organic-chemistry.org

Role in Transition-Metal-Catalyzed Transformations

This compound has emerged as a valuable coupling partner in various transition-metal-catalyzed cross-coupling reactions, which are fundamental processes in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. Its utility is particularly notable in reactions that benefit from the unique electronic properties conferred by the fluorine substituent and the reactivity of the trimethoxysilyl group.

One of the key applications of this compound is in the Hiyama cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of organosilanes with organic halides or triflates. The presence of alkoxy groups on the silicon atom, as in this compound, is crucial for the reaction's success. These groups facilitate the necessary activation of the silicon-carbon bond, typically through the action of a fluoride source or a base, leading to a hypervalent silicon species that readily undergoes transmetalation with the palladium catalyst.

Recent research has highlighted the utility of this compound in copper-promoted Hiyama-type cross-coupling reactions. In a study focused on the synthesis of aryl dithiocarbamates, this compound was successfully coupled with thiuram disulfides. This transformation, catalyzed by a copper salt, demonstrates the versatility of this organosilane in forming carbon-sulfur bonds.

A significant finding from these studies is the influence of the electron-withdrawing fluorine atom on the reactivity of the arylsilane. Research has shown that arylsilanes bearing electron-withdrawing groups on the aromatic ring, such as the fluoro group in this compound, exhibit higher reactivity compared to those with electron-donating substituents. For instance, in copper-promoted cross-coupling reactions, this compound provided significantly higher yields compared to its electron-rich counterparts. This enhanced reactivity makes it a particularly attractive reagent for transformations requiring efficient coupling partners.

The table below summarizes the comparative reactivity of this compound in a copper-promoted cross-coupling reaction.

ArylsilaneSubstituentYield (%)
This compoundElectron-withdrawing (F)78-93
(4-Chlorophenyl)trimethoxysilane (B3036555)Electron-withdrawing (Cl)78-93
(4-Methylphenyl)trimethoxysilaneElectron-donating (CH3)65-72
(4-Methoxyphenyl)trimethoxysilaneElectron-donating (OCH3)65-72

This enhanced reactivity is a valuable asset in organic synthesis, enabling the efficient formation of complex molecules under relatively mild conditions. The resulting fluorinated compounds are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and altered electronic characteristics.

Application in Hydroboration Reactions

Development of Advanced Electronic and Optical Materials

While this compound is listed as a material used in the development of electronic and optical materials by various chemical suppliers, detailed research findings on its specific role and the properties of the resulting materials are not extensively documented in the public domain. Organosilanes, in general, are widely used in materials science as coupling agents, surface modifiers, and precursors for silica-based materials due to their ability to form stable bonds with both organic and inorganic substrates. The presence of a fluorophenyl group in this compound suggests potential applications in materials where specific electronic and optical properties, such as low dielectric constant, hydrophobicity, and altered refractive index, are desired. However, without specific research data, a detailed discussion of its application in this area cannot be provided at this time.

Future Research Directions and Emerging Paradigms for 4 Fluorophenyl Trimethoxysilane Research

Sustainable Synthesis and Green Chemistry Approaches for Organosilanes

The pursuit of environmentally benign chemical processes has cast a spotlight on the synthesis of organosilanes, including (4-Fluorophenyl)trimethoxysilane. Traditional methods for creating silicon-carbon bonds often rely on organometallic reactions with halosilanes, which can involve unstable and cryogenic conditions. sci-hub.se A shift towards greener and more sustainable practices is evident in recent research.

One promising avenue is the use of hydrosilanes in atom-economic flow syntheses. sci-hub.se Catalytic amounts of earth-abundant metal compounds, such as potassium tert-butoxide (t-BuOK), can facilitate the rapid reaction of organolithiums with hydrosilanes under mild conditions. sci-hub.se This flow microreactor approach allows for the efficient in situ generation of functionalized organolithiums, which can then react with hydrosilanes within a minute. sci-hub.se This method not only represents a more sustainable process but also allows for the precise, sequential functionalization of hydrosilanes, opening pathways for creating diverse organosilane libraries. sci-hub.se

The principles of green chemistry are increasingly being applied to organosilane production to minimize environmental impact. zmsilane.com This includes developing methods that reduce the emission of volatile organic compounds and toxic chemicals. zmsilane.com The inherent stability of the silicon-carbon bond in organosilanes contributes to the longevity and durability of materials made from them, which in turn reduces waste and resource consumption. zmsilane.com

Key features of green chemistry approaches in organosilane synthesis include:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. sci-hub.se

Benign Solvents: Utilizing environmentally friendly solvents or solvent-free systems.

Energy Efficiency: Conducting reactions at ambient temperature and pressure.

Advanced Catalyst Design and Mechanistic Elucidation in Cross-Coupling Reactions

This compound is a valuable coupling partner in various cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. The Hiyama cross-coupling reaction, a palladium-catalyzed reaction between organosilanes and organic halides, is a significant alternative to other coupling methods like Suzuki and Stille reactions. researchgate.netsigmaaldrich.com A key area of ongoing research is the design of more efficient and selective catalysts for these reactions.

Recent developments have focused on:

Ligand-Free Catalysis: The use of palladium nanoparticles (NPs) stabilized by amphiphiles in aqueous media presents a sustainable approach, avoiding the need for phosphine (B1218219) ligands. nih.gov

Low Catalyst Loading: Research has shown that reducing the palladium catalyst loading in Hiyama coupling reactions can reveal the influence of substituents on the reaction rate, providing insights into the reaction mechanism. preprints.org

Novel Catalyst Systems: The development of catalysts like non-symmetric PCN pincer-type palladium complexes and cationic bipyridyl ligands has shown high efficiency in Hiyama cross-coupling reactions, even in aqueous media. nih.gov For instance, the coupling of phenyl trimethoxysilane (B1233946) with aryl halides has been achieved with high yields using low catalyst concentrations. nih.gov

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing better catalysts. For the Hiyama coupling of aryl bromides, the transmetalation step, where the organosilane transfers its organic group to the palladium center, is often the rate-determining step. preprints.org The electronic properties of both the organosilane and the aryl halide can significantly impact the reaction outcome, especially at low catalyst concentrations. preprints.org For example, in a competitive reaction, arylpalladium species with electron-withdrawing groups react faster than those with electron-donating groups. preprints.org

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide. youtube.com

Transmetalation: The organosilane transfers its organic group to the palladium(II) complex. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com

Development of Multifunctional Hybrid Materials with Tailored Performance

This compound serves as a building block for creating advanced hybrid materials that combine the properties of both organic and inorganic components. dakenchem.com These materials are synthesized through processes like the sol-gel method, where the hydrolysis and condensation of silane (B1218182) precursors form a stable siloxane network. zmsilane.comnih.gov The organic functional groups attached to the silicon atom allow for tailored interactions with other materials, leading to enhanced performance. zmsilane.com

The versatility of the sol-gel process enables the formulation of materials with specific, and often multiple, functionalities. nih.gov For instance, by mixing different silane precursors, it's possible to create coatings that are both mechanically resistant and hydrophobic. nih.govresearchgate.net Tetraethoxysilane can be used to improve hardness, while other precursors like methyltrimethoxysilane (B3422404) and diethoxydimethylsilane (B1329274) can impart hydrophobicity. nih.govresearchgate.net

The ability to tailor the properties of these hybrid materials opens up a wide range of applications. By carefully selecting the organosilane precursors and controlling the synthesis conditions, researchers can design materials with specific mechanical, optical, and surface properties. researchgate.net This includes creating materials with improved adhesion, corrosion resistance, and durability. zmsilane.comdakenchem.com

PrecursorFunction in Hybrid Material
This compoundIntroduces fluorophenyl groups, potentially enhancing thermal stability and hydrophobicity.
Tetraethoxysilane (TEOS)Forms a rigid silica (B1680970) network, increasing hardness and mechanical strength. nih.govresearchgate.net
Methyltrimethoxysilane (MTMS)Provides hydrophobicity due to the methyl groups. researchgate.net
Diethoxydimethylsilane (DEDMS)Contributes to flexibility and hydrophobicity. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Materials Discovery and Design

In the context of organosilanes like this compound, AI and ML can be applied to:

Predict Material Properties: Develop models that correlate the chemical structure of organosilane precursors with the properties of the resulting hybrid materials. youtube.com

Optimize Synthesis Processes: Use ML algorithms to identify the optimal reaction conditions for synthesizing organosilanes and hybrid materials with desired characteristics. asu.edu

Discover Novel Materials: Employ generative models to propose new organosilane structures with potentially superior performance for specific applications. acm.org

Exploration of Novel Applications in Biomedical and Environmental Technologies

The unique properties of organosilanes, including their ability to form stable bonds with both organic and inorganic substrates, make them attractive for a range of biomedical and environmental applications.

In the biomedical field, organosilanes are used to modify the surfaces of implants and other medical devices to improve biocompatibility and reduce the risk of rejection. sigmaaldrich.com They can also be incorporated into drug delivery systems to control the release of therapeutic agents. sigmaaldrich.com The functionalization of nanoparticles with organosilanes is a particularly active area of research. For example, iron oxide nanoparticles coated with a derivative of (4-chlorophenyl)trimethoxysilane (B3036555) have been investigated for their anti-cancer properties. nih.gov

Q & A

Q. What are the recommended synthetic routes and purification methods for (4-fluorophenyl)trimethoxysilane, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis typically involves the reaction of 4-fluorophenylmagnesium bromide with trimethoxysilane under inert conditions. Key steps include:
  • Using anhydrous tetrahydrofuran (THF) as a solvent to minimize hydrolysis .
  • Maintaining temperatures between 0–5°C during Grignard reagent addition to control exothermic reactions .
  • Purification via vacuum distillation (boiling point ~120–130°C at reduced pressure) to isolate the product from unreacted silane and byproducts .
    Purity optimization (>95%) requires rigorous exclusion of moisture and post-synthesis characterization via NMR (¹H, ¹³C, ²⁹Si) to confirm structural integrity .

Q. What analytical techniques are critical for characterizing this compound, and how do they resolve structural ambiguities?

  • Methodological Answer : A multi-technique approach is essential:
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.5 ppm). ²⁹Si NMR confirms the Si–O bonding environment (δ −40 to −60 ppm) .
  • FT-IR : Detects Si–O–C stretching (~1,080 cm⁻¹) and C–F vibrations (~1,220 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Validates molecular weight (m/z 216.28) and fragmentation patterns .
    Discrepancies in spectra (e.g., unexpected peaks) may indicate hydrolysis byproducts, necessitating Karl Fischer titration to quantify moisture content .

Q. What safety protocols are mandatory for handling this compound, given its reactivity and toxicity?

  • Methodological Answer : Safety measures align with its hazard codes (H314: skin corrosion; H335: respiratory irritation) :
  • Storage : In airtight containers under nitrogen, at temperatures <25°C, and away from oxidizers .
  • Handling : Use fume hoods, PPE (nitrile gloves, goggles), and explosion-proof equipment to prevent ignition (flash point: ~40°C) .
  • Spill Management : Neutralize with dry sand; avoid water due to vigorous hydrolysis .

Advanced Research Questions

Q. How do hydrolysis and condensation kinetics of this compound influence its efficacy in surface modification applications?

  • Methodological Answer : Hydrolysis rates depend on pH and solvent polarity. For controlled film formation:
  • Hydrolysis : Conduct in ethanol/water (pH 4–5) with catalytic acetic acid. Monitor Si–O–CH₃ conversion via ²⁹Si NMR .
  • Condensation : Adjust curing temperature (60–80°C) to balance crosslinking density and substrate adhesion. Atomic force microscopy (AFM) quantifies film roughness .
    Fluorophenyl groups enhance hydrophobicity (contact angle >100°), but excessive condensation reduces substrate penetration. Compare with (3-aminopropyl)trimethoxysilane for structure-property relationships .

Q. What experimental strategies resolve contradictions in reported biological activities of fluorophenylsilane derivatives?

  • Methodological Answer : Discrepancies in cytotoxicity or bioactivity often stem from impurities or assay conditions. Mitigate via:
  • Purity Validation : HPLC-MS to rule out hydrolyzed byproducts (e.g., silanols) .
  • Dose-Response Studies : Test across concentrations (1–100 μM) in MCF-7 or HeLa cells, using MTT assays. Include positive controls (e.g., cisplatin) .
  • SAR Analysis : Compare with non-fluorinated analogs to isolate electronic effects of the C–F group on bioactivity .

Q. How can computational modeling predict the interfacial behavior of this compound in hybrid materials?

  • Methodological Answer : Molecular dynamics (MD) simulations parameterized with DFT-calculated charges:
  • Solubility : Simulate in ethanol/water mixtures to predict aggregation thresholds .
  • Substrate Interactions : Model Si–O–Si network formation on SiO₂ surfaces using Materials Studio or LAMMPS. Compare with experimental XPS data for Si 2p binding energy shifts .
    Validate predictions via quartz crystal microbalance (QCM) to measure adsorption kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.